3-Fluoro-4-(methoxymethyl)benzonitrile
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Overview
Description
3-Fluoro-4-(methoxymethyl)benzonitrile is an organic compound with the molecular formula C9H8FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the third position and a methoxymethyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(methoxymethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-fluorobenzonitrile.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methoxymethyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Fluoro-4-(methoxymethyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methoxymethyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the methoxymethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methoxymethyl group.
3-Fluoro-4-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxymethyl group.
4-Fluoro-3-(methoxymethyl)benzonitrile: Similar structure but with the positions of the fluoro and methoxymethyl groups swapped.
Uniqueness
3-Fluoro-4-(methoxymethyl)benzonitrile is unique due to the presence of both a fluoro and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8FNO |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-fluoro-4-(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C9H8FNO/c1-12-6-8-3-2-7(5-11)4-9(8)10/h2-4H,6H2,1H3 |
InChI Key |
AFSQEIDTYWNWET-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C(C=C1)C#N)F |
Origin of Product |
United States |
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